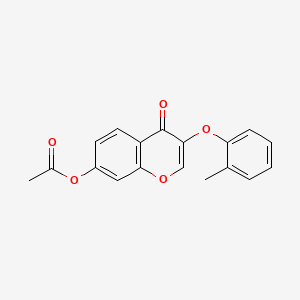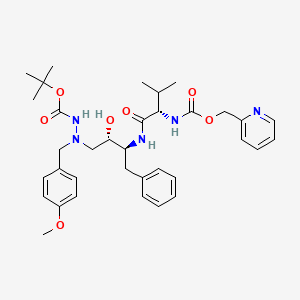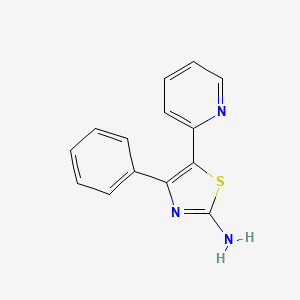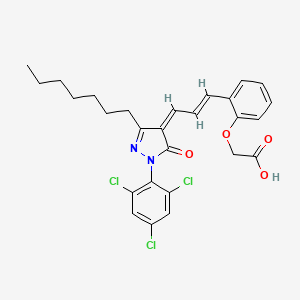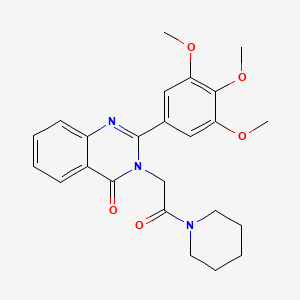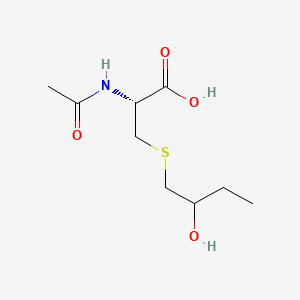
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a hydroxybutyl group, and a thioether linkage, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine typically involves multiple steps, starting with the protection of functional groups, followed by the introduction of the hydroxybutyl and thioether groups. Common synthetic routes include the use of acetylation reactions to introduce the acetyl group and thiolation reactions to introduce the thioether linkage. Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to streamline the production process and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the thioether linkage can produce thiols .
Wissenschaftliche Forschungsanwendungen
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-alanine: Shares the acetyl group but lacks the hydroxybutyl and thioether groups.
L-Alanine: A simpler amino acid without the acetyl, hydroxybutyl, or thioether groups.
N-Acetylmuramyl-L-alanine: Contains an acetyl group and an alanine residue but differs in the presence of a muramyl group.
Uniqueness
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Eigenschaften
CAS-Nummer |
19216-63-8 |
|---|---|
Molekularformel |
C9H17NO4S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-hydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h7-8,12H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1 |
InChI-Schlüssel |
JUPNRDPFCDZOFQ-MQWKRIRWSA-N |
Isomerische SMILES |
CCC(CSC[C@@H](C(=O)O)NC(=O)C)O |
Kanonische SMILES |
CCC(CSCC(C(=O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




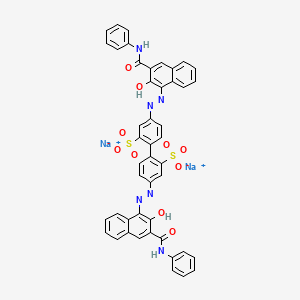

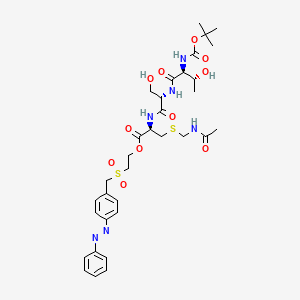
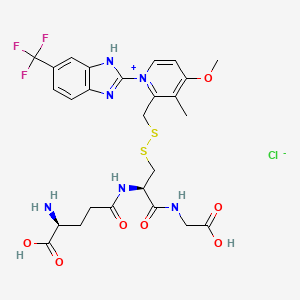
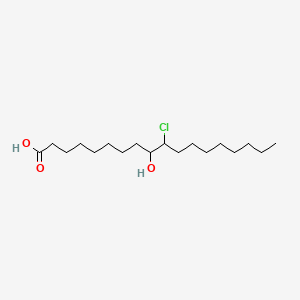
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)

